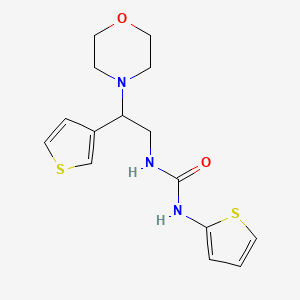

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea

Description

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea is a structurally unique urea derivative featuring a morpholino group (a six-membered ring containing two oxygen and one nitrogen atom) and two distinct thiophene substituents (thiophen-3-yl and thiophen-2-yl).

Properties

IUPAC Name |

1-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S2/c19-15(17-14-2-1-8-22-14)16-10-13(12-3-9-21-11-12)18-4-6-20-7-5-18/h1-3,8-9,11,13H,4-7,10H2,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVMZGOSZMXELH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)NC2=CC=CS2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a morpholine ring and two thiophene moieties, contributing to its unique chemical properties. The presence of the urea functional group is significant for its biological interactions.

The biological activity of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in various biochemical pathways. Notably, it has shown potential as an inhibitor of the urease enzyme, which is implicated in certain bacterial infections.

Urease Inhibition

Research indicates that compounds with morpholine and thiophene rings exhibit significant urease inhibitory activity. For instance, a study demonstrated that derivatives of morpholine-thiophene hybrids showed IC50 values ranging from 3.80 to 5.77 µM against urease, outperforming standard inhibitors like thiourea (IC50 = 22.31 µM) . This suggests that 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea may have similar or enhanced urease inhibitory properties.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Thiourea | 22.31 ± 0.03 | |

| Compound 5a | 4.94 ± 2.7 | |

| Compound 5b | 4.96 ± 3.0 | |

| Compound 5c | 4.00 ± 2.4 |

Antimicrobial Activity

Additionally, compounds related to this urea derivative have exhibited promising antimicrobial and antifungal activities. For example, studies have shown that derivatives can inhibit the growth of various bacterial strains and fungi, indicating potential applications in treating infections . The mechanisms behind these activities often involve the disruption of microbial cell functions through enzyme inhibition.

Case Studies

- Urease Inhibition Study

-

Antimicrobial Efficacy

- Research on N-(2-morpholino-2-(thiophen-3-yl)ethyl)-acetamide derivatives revealed significant antimicrobial effects against various pathogens.

- The study highlighted the structural features contributing to enhanced biological activity, paving the way for further pharmacological exploration .

Comparison with Similar Compounds

Comparison with Target Compound :

- Morpholino vs. Methyl/Aryl Groups: The morpholino group in the target compound likely improves aqueous solubility compared to methyl or bulky aryl substituents in analogs like 5h or 5k. Morpholino’s oxygen atoms may also facilitate hydrogen bonding with biological targets.

- Thiophene Positioning : The target compound’s thiophen-3-yl group is less common than thiophen-2-yl in analogs (e.g., 5h), which could alter binding orientation or metabolic stability.

Heterocyclic Urea Analogs (Pyrimidine Derivatives)

reports pyrimidin-2-ol and pyrimidin-2-thiol derivatives synthesized from urea/thiourea and thiophene-containing precursors. For example:

- 4a-d : 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol.

- 5a-d : Thiol analogs with similar scaffolds.

Key Differences :

- Core Structure : Pyrimidine vs. urea-pyridine in the target compound. Pyrimidines are planar and may intercalate with DNA, whereas urea derivatives often act as kinase or receptor inhibitors.

- Thiophene Role: Both classes use thiophene for electronic modulation, but pyrimidines in lack morpholino’s solubilizing effects .

Thiophene-Containing Non-Urea Compounds

and describe thiophene-based amines (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) and zinc complexes with thiophene-β-diketonate ligands. While these lack urea functionalization, they highlight thiophene’s versatility in coordination chemistry and drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.